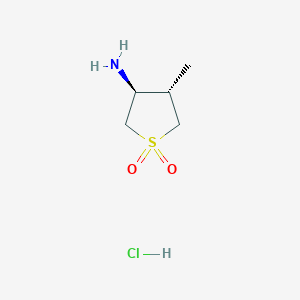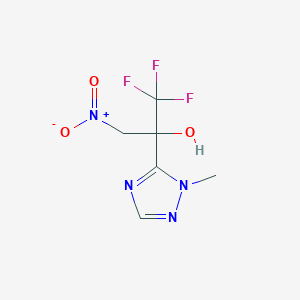![molecular formula C14H20BrN3O2 B2886705 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one CAS No. 2380100-46-7](/img/structure/B2886705.png)
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylbutanone group
Métodos De Preparación
The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one typically involves multiple steps. One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative. The final step involves the attachment of the methylbutanone group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and nucleophiles (amines). Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The methylbutanone group may contribute to the compound’s overall lipophilicity, affecting its absorption and distribution within biological systems.
Comparación Con Compuestos Similares
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one can be compared with similar compounds such as:
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: The presence of fluorine can significantly alter the compound’s properties, including its metabolic stability and binding affinity.
1-{4-[(5-Iodopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: Iodine substitution can enhance the compound’s ability to participate in radiolabeling studies for imaging applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-10(2)7-13(19)18-5-3-12(4-6-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOTUVKTFAQNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2886622.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide](/img/structure/B2886627.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2886639.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)
![1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2886644.png)
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2886645.png)
